4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The compound's full chemical formula is CHBClNO, with a molecular weight of 243.5 g/mol, and it is recognized under several identifiers, including PubChem CID 74890042 and IUPAC name [4-[(3-hydroxyazetidin-1-yl)methyl]phenyl]boronic acid; hydrochloride .
4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride falls under the category of organic compounds, specifically boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound can be further classified based on its functional groups and structural characteristics.
The synthesis of 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, boronic acids are generally synthesized through several common methods:
Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods (chromatography) would be essential for replicating these synthetic pathways.
The molecular structure of 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride can be represented using various chemical notation systems:
The structure features a phenyl ring substituted with a boronic acid group and an azetidine-derived side chain containing a hydroxyl group. This configuration plays a crucial role in its reactivity and biological activity.
Key molecular data includes:
4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride can participate in several types of chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions (solvents, catalysts) would enhance understanding of its reactivity profile.
The mechanism of action for compounds like 4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride often involves interactions at the molecular level that affect biological pathways:
Data on specific targets or pathways affected by this compound would provide deeper insights into its therapeutic potential.
The physical properties include:
Chemical properties are influenced by the functional groups present:
Relevant data regarding solubility limits and reactivity under various conditions would be beneficial for practical applications.
4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride has potential applications in various fields:
Further exploration into clinical trials or experimental studies would elucidate its efficacy and safety profiles in real-world applications.
The synthesis of 4-[(3-hydroxy-1-azetidinyl)methyl]phenylboronic acid hydrochloride hinges on convergent strategies combining azetidine ring construction with phenylboronic acid functionalization. A primary route involves the Horner-Wadsworth-Emmons reaction to generate methyl (N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one, achieving 72% yield after vacuum distillation [1] [5]. This α,β-unsaturated ester serves as a Michael acceptor for aza-Michael addition with amines, facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to avoid ester hydrolysis [5]. For the target hybrid, 3-hydroxyazetidine is first protected (e.g., as N-Boc), then coupled to 4-bromomethylphenylboronic acid via nucleophilic substitution. Boronic acid groups tolerate these conditions when protected as boronic esters (e.g., pinacol ester), with deprotection yielding the free boronic acid [4] [9].
Alternative routes employ electrophilic azetidinylation using azetidinyl trichloroacetimidates or azetidinyl o-alkynylbenzoates, enabling direct C–N bond formation with nucleophilic arenes [3]. This method streamlines installation of pre-formed 3-hydroxyazetidine onto phenylboronic acid derivatives.
Table 1: Comparison of Key Azetidine-Boronic Acid Synthetic Routes
Method | Key Step | Yield Range | Functional Group Tolerance |
---|---|---|---|
Aza-Michael/Substitution | Amine addition + alkylation | 60-85% | Moderate (ester protection) |
Electrophilic Azetidinylation | C–N coupling with imidates | 50-75% | High (avoids basic conditions) |
Suzuki Coupling | Pd-catalyzed cross-coupling | 45-92% | Low for base-sensitive groups |
Suzuki-Miyaura cross-coupling is pivotal for constructing the biaryl or aryl-heteroaryl bonds in azetidine-boronic acid hybrids. The reaction couples halogenated azetidines (e.g., 3-bromoazetidine derivatives) with boronic acids using palladium catalysis. Key considerations include:
Table 2: Optimized Suzuki-Miyaura Conditions for Azetidine Hybrids
Catalyst System | Electrophile | Nucleophile | Base/Additive | Yield |
---|---|---|---|---|
Pd(PPh₃)₄ | Aryl bromide | Arylboronic acid | K₂CO₃ | 70-92% |
NiCl₂/PPh₃ | Aryl chloride | Neopentyl glycoxylate | CsF | 45-68% |
Pd(amphos)₂ + Zn trimer | Aryl bromide | Potassium trifluoroborate | None | 85-98% |
Functionalizing the 3-hydroxyazetidine moiety requires orthogonal protection/deprotection to avoid boronic acid decomposition:
Electrophilic reagents like azetidinyl o-alkynylbenzoates permit late-stage introduction of the entire 3-hydroxyazetidine unit onto pre-formed boronic acid scaffolds under mild, anhydrous conditions [3].
Stereocontrol in 4-[(3-hydroxy-1-azetidinyl)methyl]phenylboronic acid hydrochloride arises from:
Table 3: Stereochemical Outcomes in Key Steps
Step | Stereochemical Feature | Control Strategy |
---|---|---|
Azetidine Ring Formation | Chiral center at C3 | Chiral auxiliaries or biocatalysts |
N-Benzylation | Planar chirality (if applicable) | Chiral Pd catalysts (e.g., Binap-Pd) |
Suzuki Coupling | Retention at vinyl/aryl; inversion at alkyl | Ligand tuning (e.g., bulky phosphines) |
15N-NMR spectroscopy confirms stereochemical integrity by monitoring nitrogen inversion dynamics in azetidine-boronic acid hybrids, while ¹H-NMR coupling constants reveal relative stereochemistry [1] [5]. Resolution via diastereomeric salt formation (e.g., with chiral tartrates) achieves >98% ee for pharmaceutical applications [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: